molecular formula C8H4Cl2FN B1410641 2,3-Dichloro-5-fluorophenylacetonitrile CAS No. 1804881-17-1

2,3-Dichloro-5-fluorophenylacetonitrile

Cat. No.: B1410641
CAS No.: 1804881-17-1
M. Wt: 204.02 g/mol
InChI Key: RBHOJNWRZHEFGU-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN and a molecular weight of 204.03 g/mol . It is a derivative of benzeneacetonitrile, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorophenylacetonitrile typically involves the reaction of 2,3-dichloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluorophenylacetonitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom.

    2,3-Dichloro-5-methylpyridine: Contains a methyl group instead of a fluorine atom.

    2,3-Dichloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a fluorine atom.

Uniqueness

2,3-Dichloro-5-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-(2,3-dichloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOJNWRZHEFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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